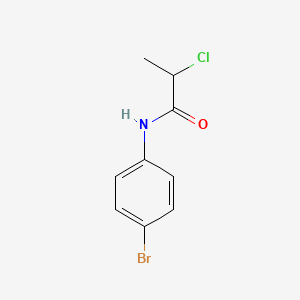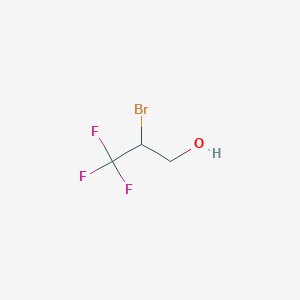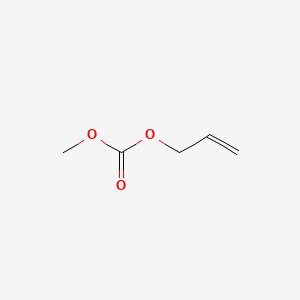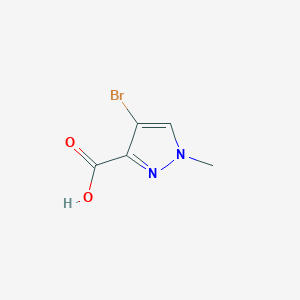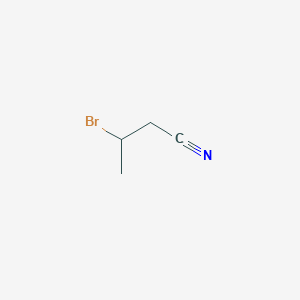
3-Bromobutyronitrile
Vue d'ensemble
Description
3-Bromobutyronitrile is an organic compound with the molecular formula C4H6BrN. It is characterized by the presence of a bromine atom attached to a butyronitrile chain. This compound is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobutyronitrile typically involves halogenation reactions. One common method is the bromination of butyronitrile using bromine or a bromine-containing reagent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the carbon chain.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale halogenation processes. These processes often involve the use of bromine or other brominating agents in the presence of catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to achieve high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromobutyronitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted butyronitriles.
Elimination Reactions: Under certain conditions, this compound can undergo dehydrobromination to form crotonitrile or other unsaturated nitriles.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for selective bromination under mild conditions.
Sodium Hydroxide (NaOH): Employed in substitution reactions to replace the bromine atom with a hydroxyl group.
Catalysts: Various catalysts, such as palladium or platinum, can be used to facilitate specific reactions.
Major Products
Substituted Butyronitriles: Formed through substitution reactions.
Crotonitrile: A major product of dehydrobromination reactions.
Addition Products: Formed through addition reactions with nucleophiles.
Applications De Recherche Scientifique
3-Bromobutyronitrile has several applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Microwave Irradiation: Plays a role in the selective transformation of flavanones to 3-bromoflavones and flavones under microwave irradiation.
Herbicide Resistance: Research on transgenic plants expressing a bacterial detoxification gene showed the use of a gene encoding a specific nitrilase that converts the herbicide bromoxynil to a metabolite.
Formation of Cyclopropane Derivatives: Used in the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles to form cyclopropane bis-lactones.
Anticancer Properties: 3-Bromopyruvate, a derivative of this compound, has been presented as a potent anticancer agent.
Mécanisme D'action
The mechanism of action of 3-Bromobutyronitrile involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the nitrile group. The bromine atom can act as a leaving group in substitution and elimination reactions, while the nitrile group can participate in nucleophilic addition reactions. These properties make this compound a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopropionitrile: Similar structure but with a shorter carbon chain.
4-Bromobutyronitrile: Similar structure but with the bromine atom at a different position on the carbon chain.
3-Chlorobutyronitrile: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
3-Bromobutyronitrile is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom and the nitrile group. This combination allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and scientific research.
Propriétés
IUPAC Name |
3-bromobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN/c1-4(5)2-3-6/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXSHBIQMDKTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338468 | |
| Record name | 3-Bromobutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20965-20-2 | |
| Record name | 3-Bromobutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromobutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper regarding 3-Bromobutyronitrile?
A1: The research paper investigates the kinetics and mechanisms involved in the pyrolysis of this compound []. The authors aim to determine the preferred pathway of elimination during the pyrolysis reaction. This information is crucial for understanding the compound's thermal decomposition behavior.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




